

Synthesis of N α -Benzyloxycarbonyl-D-2,3-diaminopropionic Acid: A Technical Guide

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Compound of Interest

Compound Name: Z-D-Dap-OH

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This in-depth technical guide provides a comprehensive overview of the chemical synthesis of N α -Benzyloxycarbonyl-D-2,3-diaminopropionic acid, a valuable building block in peptide synthesis and drug development. The primary synthetic route detailed herein is the efficient and cost-effective Curtius rearrangement of a protected D-aspartic acid derivative. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support researchers in the practical application of this methodology.

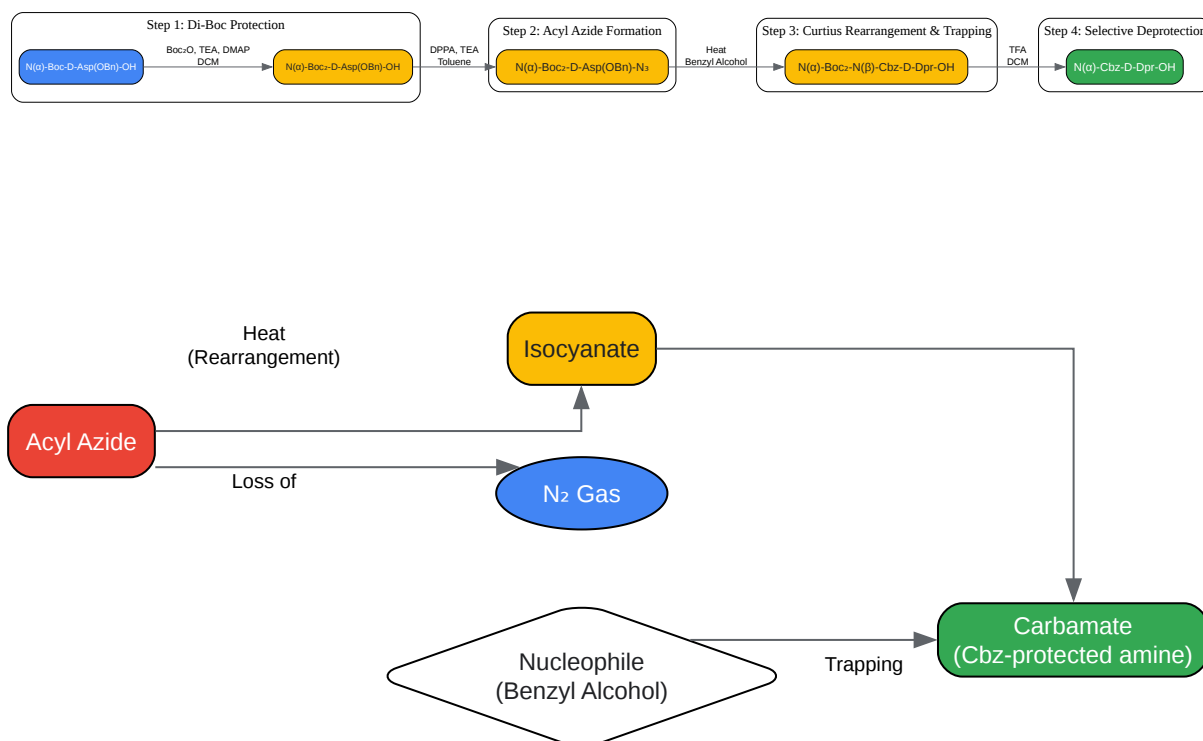
Introduction

N α -Benzyloxycarbonyl-D-2,3-diaminopropionic acid is a non-proteinogenic amino acid derivative with orthogonal protecting groups, making it a versatile tool for the site-specific modification of peptides and other bioactive molecules. The presence of a Cbz-protected α -amino group and a free β -amino group (or a precursor that can be selectively deprotected) allows for a wide range of chemical manipulations. An efficient synthesis of a di-Boc protected intermediate followed by selective deprotection has been reported, starting from the commercially available N(α)-Boc-Asp(OBn)-OH. This approach utilizes a Curtius rearrangement to introduce the β -amino group.

Overall Synthetic Workflow

The synthesis of N α -Benzyloxycarbonyl-D-2,3-diaminopropionic acid can be achieved through a multi-step process starting from N(α)-tert-butoxycarbonyl-D-aspartic acid β -benzyl ester. The

key transformation is a Curtius rearrangement to convert the carboxylic acid functionality into a protected amino group. The overall workflow is depicted below.



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